molecular formula C11H15NO4S B3018147 5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid CAS No. 131052-68-1

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid

Cat. No. B3018147
CAS RN: 131052-68-1
M. Wt: 257.3
InChI Key: VJWRWJGBMRLBDV-UHFFFAOYSA-N
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Description

The compound 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is a chemical entity that has been explored in the context of medicinal chemistry. It is related to a class of compounds that have been synthesized and evaluated for their potential therapeutic applications. For instance, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were created to assess their anti-tubercular activity . Although the exact compound is not directly studied in the provided papers, the related structures and their biological activities suggest its relevance in drug discovery.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds, was synthesized through acylation, nucleophilic substitution, and reduction from commercially available starting materials . This indicates that the synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would likely involve similar synthetic strategies, including protection of amino groups, functional group transformations, and careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. In the case of the anti-tubercular compounds, molecular docking simulations were performed to predict the binding mode of the synthesized compounds into the mtFabH active site . This suggests that the molecular structure of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would also be important in determining its potential as a drug candidate, with particular attention to the positioning of functional groups that could interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is influenced by the presence of substituents on the thiophene ring. The compounds studied for anti-tubercular activity were designed to interact with Mycobacterium tuberculosis, and their reactivity with the bacterial target was a key aspect of their evaluation . Similarly, the reactivity of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would be an important factor in its potential use as a pharmaceutical agent, with the need to balance reactivity with selectivity and toxicity considerations.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid, they do provide insights into related compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was optimized for yield, suggesting that similar optimization would be necessary for the compound . Additionally, the formation of supramolecular liquid-crystalline complexes from related thiophene carboxylic acids indicates that the compound could have interesting supramolecular properties, potentially useful in materials science or as a drug delivery mechanism .

Scientific Research Applications

Mass Spectrometry Studies

Mass spectrometry techniques, including electron impact (EI) and chemical ionization (CI), have been utilized to study the fragmentation patterns of thiophene derivatives similar to 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid. The molecular ions of these compounds show stable fragmentation pathways, primarily involving the elimination of the alkoxy radical from the ester group, which is crucial for understanding the structural and electronic properties of such compounds (Klyba et al., 2019).

Solid-Phase Synthesis Applications

Thiophene derivatives have been employed as linkers in the solid-phase synthesis of peptide carboxylic acids. The high acid lability of these linkers, such as THAL (Thiophene Acid Labile) based on the electron-rich thiophene moiety, facilitates the synthesis of sensitive peptides, providing a versatile tool for peptide synthesis and modifications (Isidro-Llobet et al., 2008).

Synthesis of Novel Compounds

Thiophene carboxylic acid derivatives have been explored for synthesizing a variety of novel compounds. For example, the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid leads to the formation of dioxopyrrolo and thienoisoquinolines, demonstrating the thiophene moiety's versatility in heterocyclic chemistry (Zinchenko et al., 2009).

Nucleophilic Addition Reactions

Thiophene derivatives have been involved in nucleophilic addition reactions, such as the reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids. These reactions produce complex compounds, highlighting thiophene derivatives' reactivity and utility in synthesizing diverse organic molecules (Alizadeh et al., 2006).

Construction of N,S-Heterotetracenes

Thiophene derivatives have been utilized in the construction of N,S-heterotetracenes, important structures in organic electronics and photonics. The synthesis involves condensation reactions and Fischer indolization, demonstrating the thiophene moiety's role in building complex heteroaromatic systems (Demina et al., 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWRWJGBMRLBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid

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